molecular formula C16H18N2O2 B2878099 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 862813-94-3

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B2878099
CAS No.: 862813-94-3
M. Wt: 270.332
InChI Key: GMSSRBKTXKHFTD-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method can be combined with N-alkylation to introduce the pyrrolidine moiety. The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with catalysts such as acetic acid and microwave irradiation to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry .

Scientific Research Applications

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of both the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses that are not observed in simpler indole derivatives .

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSRBKTXKHFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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